molecular formula C21H27N3O3S B11495168 1'-(Naphthalen-2-ylsulfonyl)-1,4'-bipiperidine-4'-carboxamide

1'-(Naphthalen-2-ylsulfonyl)-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B11495168
M. Wt: 401.5 g/mol
InChI Key: NWPGJJAPZFAIDZ-UHFFFAOYSA-N
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Description

1’-(NAPHTHALENE-2-SULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound that features a naphthalene sulfonyl group attached to a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(NAPHTHALENE-2-SULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE typically involves the reaction of naphthalene-2-sulfonyl chloride with a bipiperidine derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions, utilizing automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1’-(NAPHTHALENE-2-SULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

1’-(NAPHTHALENE-2-SULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(NAPHTHALENE-2-SULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting or modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical pathways, leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-1-sulfonyl chloride
  • Naphthalene-2-sulfonic acid
  • Biphenyl-4-sulfonyl chloride

Uniqueness

1’-(NAPHTHALENE-2-SULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthalene sulfonyl derivatives, making it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C21H27N3O3S/c22-20(25)21(23-12-4-1-5-13-23)10-14-24(15-11-21)28(26,27)19-9-8-17-6-2-3-7-18(17)16-19/h2-3,6-9,16H,1,4-5,10-15H2,(H2,22,25)

InChI Key

NWPGJJAPZFAIDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N

Origin of Product

United States

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